Cas no 1517006-98-2 (3-(2-aminoethyl)-1H-indole-4-carboxylic acid)

3-(2-Aminoethyl)-1H-indole-4-carboxylic acid is a versatile indole derivative with a functionalized ethylamine side chain and a carboxylic acid group at the 4-position. Its structural features make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active compounds, such as serotonin analogs and tryptamine derivatives. The presence of both amino and carboxyl groups allows for further derivatization, enabling applications in medicinal chemistry and biochemical research. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined reactivity profile facilitates precise modifications, making it suitable for targeted molecular design and exploratory research in neurochemistry and drug discovery.
3-(2-aminoethyl)-1H-indole-4-carboxylic acid structure
1517006-98-2 structure
Product name:3-(2-aminoethyl)-1H-indole-4-carboxylic acid
CAS No:1517006-98-2
MF:C11H12N2O2
Molecular Weight:204.225182533264
CID:6288798
PubChem ID:82608950

3-(2-aminoethyl)-1H-indole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-aminoethyl)-1H-indole-4-carboxylic acid
    • 1517006-98-2
    • EN300-1275690
    • インチ: 1S/C11H12N2O2/c12-5-4-7-6-13-9-3-1-2-8(10(7)9)11(14)15/h1-3,6,13H,4-5,12H2,(H,14,15)
    • InChIKey: OQXSZQUCQAFXQL-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC2=C1C(=CN2)CCN)=O

計算された属性

  • 精确分子量: 204.089877630g/mol
  • 同位素质量: 204.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.1Ų
  • XLogP3: -1.4

3-(2-aminoethyl)-1H-indole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1275690-0.25g
3-(2-aminoethyl)-1H-indole-4-carboxylic acid
1517006-98-2
0.25g
$972.0 2023-05-23
Enamine
EN300-1275690-0.5g
3-(2-aminoethyl)-1H-indole-4-carboxylic acid
1517006-98-2
0.5g
$1014.0 2023-05-23
Enamine
EN300-1275690-5.0g
3-(2-aminoethyl)-1H-indole-4-carboxylic acid
1517006-98-2
5g
$3065.0 2023-05-23
Enamine
EN300-1275690-0.1g
3-(2-aminoethyl)-1H-indole-4-carboxylic acid
1517006-98-2
0.1g
$930.0 2023-05-23
Enamine
EN300-1275690-5000mg
3-(2-aminoethyl)-1H-indole-4-carboxylic acid
1517006-98-2
5000mg
$3313.0 2023-10-01
Enamine
EN300-1275690-10000mg
3-(2-aminoethyl)-1H-indole-4-carboxylic acid
1517006-98-2
10000mg
$4914.0 2023-10-01
Enamine
EN300-1275690-50mg
3-(2-aminoethyl)-1H-indole-4-carboxylic acid
1517006-98-2
50mg
$959.0 2023-10-01
Enamine
EN300-1275690-500mg
3-(2-aminoethyl)-1H-indole-4-carboxylic acid
1517006-98-2
500mg
$1097.0 2023-10-01
Enamine
EN300-1275690-2500mg
3-(2-aminoethyl)-1H-indole-4-carboxylic acid
1517006-98-2
2500mg
$2240.0 2023-10-01
Enamine
EN300-1275690-2.5g
3-(2-aminoethyl)-1H-indole-4-carboxylic acid
1517006-98-2
2.5g
$2071.0 2023-05-23

3-(2-aminoethyl)-1H-indole-4-carboxylic acid 関連文献

3-(2-aminoethyl)-1H-indole-4-carboxylic acidに関する追加情報

Comprehensive Overview of 3-(2-aminoethyl)-1H-indole-4-carboxylic acid (CAS No. 1517006-98-2)

3-(2-aminoethyl)-1H-indole-4-carboxylic acid (CAS No. 1517006-98-2) is a bioactive indole derivative gaining significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole core and aminoethyl side chain, serves as a versatile building block for drug discovery and neurochemical studies. Its molecular structure combines the aromatic properties of indole with the functional flexibility of a carboxylic acid group, making it valuable for designing targeted therapies.

Recent studies highlight the potential of 3-(2-aminoethyl)-1H-indole-4-carboxylic acid in modulating neurotransmitter pathways, particularly those involving serotonin analogs. Researchers are exploring its applications in developing novel central nervous system (CNS) therapeutics, aligning with the growing demand for precision medicine in mental health. The compound's structural similarity to tryptophan metabolites further enhances its relevance in metabolic pathway investigations.

From a synthetic chemistry perspective, CAS 1517006-98-2 demonstrates remarkable stability under physiological conditions, a critical factor for prodrug development. Its zwitterionic nature at neutral pH contributes to improved bioavailability compared to simpler indole derivatives. These properties have sparked interest in its use for bioconjugation strategies and targeted drug delivery systems, particularly in oncology research where indole-based compounds show promise.

The analytical characterization of 3-(2-aminoethyl)-1H-indole-4-carboxylic acid reveals distinct spectral features, including characteristic NMR shifts at 7.2-7.8 ppm for aromatic protons and 3.1 ppm for the aminoethyl moiety. These markers facilitate quality control in industrial-scale production, addressing the pharmaceutical industry's need for high-purity intermediates. Advanced purification techniques like preparative HPLC have been successfully applied to isolate this compound with >99% purity.

Emerging applications in biomarker research leverage the compound's fluorescent properties when complexed with metal ions. This has opened new avenues in diagnostic probe development, particularly for detecting oxidative stress markers. The scientific community continues to investigate its potential as a molecular scaffold for designing enzyme inhibitors, with preliminary studies showing activity against certain kinase targets.

Environmental and safety profiling of CAS 1517006-98-2 indicates favorable biodegradability characteristics, making it suitable for sustainable pharmaceutical manufacturing. Current Good Manufacturing Practice (cGMP) compliant synthesis routes have been established, incorporating green chemistry principles to minimize waste generation. These developments align with the industry's shift toward eco-friendly synthetic methodologies.

In the context of personalized medicine, researchers are examining structure-activity relationships of 3-(2-aminoethyl)-1H-indole-4-carboxylic acid derivatives to optimize their blood-brain barrier permeability. Computational modeling studies predict favorable ADME properties, suggesting potential for oral administration formulations. These findings position the compound as a promising candidate for next-generation neuroprotective agents.

The global market for specialized indole derivatives like 1517006-98-2 is projected to grow significantly, driven by increased R&D investment in small molecule therapeutics. Patent landscapes reveal growing intellectual property activity around modified indole structures, underscoring their commercial potential. Analytical reference standards of this compound are now available through major chemical catalog providers, facilitating broader research access.

Ongoing clinical investigations explore the compound's potential as a precursor for radiopharmaceuticals, utilizing its amine group for isotope labeling. This application capitalizes on the rising demand for PET imaging agents in oncology and neurology. Simultaneously, material scientists are investigating its crystalline forms to develop co-crystals with improved physicochemical properties.

From a regulatory standpoint, 3-(2-aminoethyl)-1H-indole-4-carboxylic acid complies with international safety standards for research chemicals. Proper handling guidelines emphasize standard laboratory precautions, with no special restrictions beyond typical organic compound safety protocols. Stability studies confirm long-term storage viability when protected from light and moisture, ensuring reliable performance in experimental settings.

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